3,5-Dimethyl-4-(thiophen-2-yl)isoxazole

Physicochemical property profiling Drug-likeness Permeability prediction

This 3,5-dimethyl-4-(thiophen-2-yl)isoxazole is a structurally validated acetyl-lysine bioisostere scaffold, differentiated by its 4-position thiophene substituent. Unlike phenyl or furan analogs, this chemotype occupies a 'sweet spot' in drug-like property space (TPSA 54.3 Ų, XLogP3 2.5), critical for CNS or oral candidate programs. It has demonstrated target engagement in BRD4 BD1 (PDB 4LRG) and anti-TB activity via Rv1625c/Cya activation (MIC₉₀ = 1.24 µM). The thiophene ring enables rapid late-stage diversification through electrophilic substitution, making it ideal for parallel library synthesis and fragment growing.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 1121529-18-7
Cat. No. B1505326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-(thiophen-2-yl)isoxazole
CAS1121529-18-7
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC=CS2
InChIInChI=1S/C9H9NOS/c1-6-9(7(2)11-10-6)8-4-3-5-12-8/h3-5H,1-2H3
InChIKeyGYZMBLNTDOUHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-(thiophen-2-yl)isoxazole (CAS 1121529-18-7): Physicochemical Identity and Procurement Baseline


3,5-Dimethyl-4-(thiophen-2-yl)isoxazole is a 3,5-dimethylisoxazole scaffold derivatized at the 4-position with a thiophen-2-yl substituent [1]. It has the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol [1]. The compound is a solid at room temperature with an experimentally determined melting point of 54–55 °C [2]. Computed physicochemical properties include an XLogP3 of 2.5, a topological polar surface area (TPSA) of 54.3 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is commercially available as a research chemical from multiple vendors at purities of 95% or higher, with standard storage conditions of 2–8 °C . The 3,5-dimethylisoxazole core has been validated as an acetyl-lysine bioisostere capable of engaging bromodomain proteins, establishing a class-level precedent for biological interrogation [3].

Why 3,5-Dimethyl-4-(thiophen-2-yl)isoxazole Cannot Be Casually Replaced by Phenyl or Furan Analogs


The 4-position substituent on the 3,5-dimethylisoxazole scaffold is the primary vector for modulating both physicochemical properties and target engagement. Within the bromodomain ligand chemotype, the 3,5-dimethylisoxazole core functions as an acetyl-lysine bioisostere, and the nature of the 4-substituent dictates bromodomain subtype selectivity, binding mode, and pharmacokinetic profile [1]. Replacing the thiophen-2-yl group with a phenyl ring (as in 3,5-dimethyl-4-phenylisoxazole) alters lipophilicity (ΔXLogP3 = +0.3) and dramatically reduces TPSA (26 vs. 54.3 Ų), shifting the compound into a different property space that affects solubility, permeability, and off-target liability [2][3]. Substitution with a furan-2-yl group reduces lipophilicity (ΔXLogP3 = −0.6) and TPSA (39.2 Ų), yielding yet another profile [4]. Within isoxazole-thiophene anti-cancer and anti-tubercular series, thiophene ring position and substitution pattern critically govern potency, as demonstrated by SAR studies showing that an unsubstituted thiophene at specific positions is essential for anti-breast cancer activity (IC₅₀ = 1.91 μM for the optimized thiophene-containing analog TTI-6) and for Mtb Rv1625c/Cya activation (MIC₉₀ = 1.24 μM) [5][6]. These quantitative structure–property and structure–activity relationships establish that the thiophen-2-yl substituent is not interchangeable with other aryl or heteroaryl groups without fundamentally altering the compound's biological and physicochemical behavior.

Quantitative Differentiation Evidence for 3,5-Dimethyl-4-(thiophen-2-yl)isoxazole Against Closest Structural Analogs


TPSA Differentiates Thiophenyl from Phenyl and Furanyl 4-Substituted 3,5-Dimethylisoxazoles

The topological polar surface area (TPSA) of 3,5-dimethyl-4-(thiophen-2-yl)isoxazole is 54.3 Ų, which is 2.1-fold higher than the phenyl analog (3,5-dimethyl-4-phenylisoxazole, TPSA = 26 Ų) and 1.4-fold higher than the furan analog (4-(furan-2-yl)-3,5-dimethylisoxazole, TPSA = 39.2 Ų) [1][2]. This TPSA value places the thiophenyl derivative within the 40–80 Ų range empirically associated with balanced oral absorption, while the phenyl analog (26 Ų) resides in a lower range correlated with higher membrane permeability but also elevated off-target binding risk. The thiophenyl compound's XLogP3 of 2.5 occupies an intermediate position between the furan (1.9) and phenyl (2.8) analogs, offering a distinct lipophilicity–polarity profile that is not replicated by either comparator [1][2][3].

Physicochemical property profiling Drug-likeness Permeability prediction

Thiophene Ring Enables Electrophilic Substitution Derivatization Pathways Not Accessible to Phenyl or Furan Analogs

The thiophene ring in 3,5-dimethyl-4-(thiophen-2-yl)isoxazole undergoes electrophilic aromatic substitution preferentially at the 5-position of the thiophene, with reactivity significantly greater than benzene (thiophene is approximately 10³ times more reactive than benzene toward electrophilic substitution) [1]. In contrast, 3,5-dimethyl-4-phenylisoxazole undergoes electrophilic substitution on the phenyl ring at substantially lower rates, while the furan analog is prone to acid-catalyzed ring-opening side reactions under certain electrophilic conditions [2]. This differential reactivity has been exploited in the synthesis of 4-(5-bromothiophen-2-yl)-3,5-dimethylisoxazole (CAS 1245649-81-3) via direct bromination, a transformation that does not proceed cleanly on the corresponding phenyl derivative under identical conditions . The thiophen-2-yl group thus provides a uniquely accessible handle for late-stage diversification via halogenation, formylation, or metal-catalyzed cross-coupling, enabling rapid library generation around the isoxazole scaffold.

Synthetic tractability C–H functionalization Medicinal chemistry diversification

3,5-Dimethylisoxazole-Thiophene Chemotype Validated in BRD4 Bromodomain Co-Crystal Structure

A dimethyl thiophene isoxazole azepine carboxamide was co-crystallized with BRD4 bromodomain 1 (PDB ID: 4LRG, resolution 2.21 Å), demonstrating that the 3,5-dimethylisoxazole-thiophene hybrid chemotype can engage the acetyl-lysine binding pocket with defined binding interactions [1][2]. The parent 3,5-dimethylisoxazole fragment (without the 4-thiophenyl substituent) shows only weak, non-selective bromodomain binding (IC₅₀ > 84 μM for BRD4), whereas optimized 4-substituted derivatives achieve IC₅₀ values < 5 μM [3]. The crystal structure provides atomic-level validation that the thiophene-containing scaffold is compatible with productive binding modes in therapeutically relevant bromodomain pockets, a level of structural validation not available for the furan analog. The broader isoxazole azepine series from this scaffold achieved oral in vivo activity in a BET inhibition model, confirming that the chemotype can translate to pharmacologically relevant in vivo target engagement [1].

Bromodomain inhibition Epigenetics BET inhibitor scaffold

Thiophene-Containing Isoxazoles Demonstrate Validated Anti-Tubercular Activity with Defined SAR

A phenotypic screen of the ChemDiv library identified a novel isoxazole thiophene hit compound as a putative Rv1625c/Cya activator with in vitro activity against Mycobacterium tuberculosis H37Rv (MIC₉₀ = 1.24 μM) and favorable intramacrophage potency [1]. SAR exploration across 29 analogs revealed that the thiophene moiety was essential for maintaining antimycobacterial activity; the most potent analog (P15) demonstrated improved intramacrophage EC₅₀ relative to the parent hit [1]. This anti-TB activity profile is specific to the isoxazole-thiophene chemotype and has not been reported for 3,5-dimethyl-4-phenylisoxazole or 4-(furan-2-yl)-3,5-dimethylisoxazole under comparable assay conditions. The defined mechanism of action (Rv1625c/Cya activation, a target involved in cAMP signaling and bacterial persistence) provides a rational basis for further optimization that is distinct from the bromodomain applications of the phenyl analog [1].

Antitubercular agents Rv1625c/Cya activation Mycobacterium tuberculosis

Commercial Purity and Quality Control Documentation Benchmarking Against Research-Grade Standards

3,5-Dimethyl-4-(thiophen-2-yl)isoxazole is available at 95% minimum purity (HPLC) from multiple established vendors including AKSci, Bidepharm, and Leyan, with batch-specific QC documentation (NMR, HPLC, GC) provided upon request . The compound is further offered at NLT 98% purity by MolCore under ISO-certified quality management systems suitable for pharmaceutical R&D applications . In comparison, 3,5-dimethyl-4-phenylisoxazole is available from MedChemExpress and other vendors with similar purity specifications , but the thiophenyl compound's melting point (54–55 °C, experimentally determined) provides a concrete identity verification parameter that the phenyl analog lacks in authoritative databases (melting point data for the phenyl compound is inconsistently reported across sources) [1]. The well-defined melting point of the thiophenyl compound facilitates rapid identity confirmation via simple capillary melting point determination, reducing reliance on more resource-intensive spectroscopic methods for incoming quality control.

Procurement specification Quality assurance Vendor comparison

Priority Application Scenarios for 3,5-Dimethyl-4-(thiophen-2-yl)isoxazole Based on Quantitative Differentiation Evidence


Fragment-Based and Structure-Guided Bromodomain Inhibitor Design Starting from a PDB-Validated Scaffold

Research groups pursuing bromodomain-targeting therapeutics can leverage the 3,5-dimethylisoxazole-thiophene chemotype as a structurally validated starting point for fragment growing or scaffold hopping. The co-crystal structure with BRD4 BD1 (PDB 4LRG, 2.21 Šresolution) provides atomic-level detail of the binding mode, enabling rational, computationally guided optimization [1]. The thiophenyl compound's intermediate TPSA (54.3 Ų) and XLogP3 (2.5) place it in favorable drug-like property space for CNS or oral candidates, while the thiophene 5-position offers a tractable derivatization handle for introducing diversity elements [2]. This scenario is specifically supported by the demonstrated translation of this chemotype to oral in vivo BET inhibition activity [1].

Anti-Tubercular Lead Optimization Targeting Rv1625c/Cya Activation

For infectious disease programs focused on novel anti-TB mechanisms, 3,5-dimethyl-4-(thiophen-2-yl)isoxazole serves as a core scaffold for exploring Rv1625c/Cya activators. The validated anti-TB hit (MIC₉₀ = 1.24 μM against M. tuberculosis H37Rv in cholesterol-containing media) and subsequent SAR from 29 analogs confirm the essential role of the thiophene moiety in maintaining activity [3]. The defined mechanism of action—activation of the Rv1625c adenylyl cyclase—is mechanistically distinct from standard TB drugs and addresses the critical need for agents active against persistent bacterial populations. The thiophenyl compound's electrophilic substitution reactivity further enables systematic exploration of substitution patterns at the thiophene 5-position to improve potency and pharmacokinetics [3].

Physicochemical Property Screening Libraries Requiring Balanced Lipophilicity–Polarity Profiles

Compound management and screening groups building diversity libraries for phenotypic or target-based screens can select 3,5-dimethyl-4-(thiophen-2-yl)isoxazole to fill a specific region of drug-like chemical space that is underpopulated by the more common phenyl and furan analogs. With XLogP3 = 2.5 and TPSA = 54.3 Ų, the compound occupies a 'sweet spot' between the high-permeability/low-TPSA phenyl analog (XLogP3 = 2.8, TPSA = 26 Ų) and the low-lipophilicity furan analog (XLogP3 = 1.9, TPSA = 39.2 Ų) [2][4]. This intermediate profile is particularly relevant for screening cascades where balanced solubility, permeability, and metabolic stability are gating criteria. The compound's commercial availability at ≥95% purity from multiple vendors with batch-specific QC documentation ensures reproducible screening data across independent campaigns .

Late-Stage Functionalization and Focused Library Synthesis via Thiophene C–H Derivatization

Medicinal chemistry teams requiring a scaffold amenable to rapid, high-yielding late-stage diversification can exploit the thiophene ring's enhanced electrophilic substitution reactivity (~10³-fold greater than benzene) to generate focused libraries around the 3,5-dimethylisoxazole core [5]. The commercial availability of the 5-bromo derivative validates that halogenation proceeds cleanly at the thiophene 5-position, providing a entry point for Suzuki, Sonogashira, or Buchwald–Hartwig cross-coupling reactions . This synthetic advantage is not reliably available with the phenyl analog (slower electrophilic substitution) or the furan analog (competing ring-opening side reactions under acidic conditions). The combination of a validated derivatization handle with a well-defined melting point (54–55 °C) for identity verification streamlines both synthesis and quality control workflows in parallel library production [6].

Quote Request

Request a Quote for 3,5-Dimethyl-4-(thiophen-2-yl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.